molecular formula C20H17N9 B11193798 4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine

4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine

Cat. No.: B11193798
M. Wt: 383.4 g/mol
InChI Key: YDFUZCLBGZUROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine is a complex heterocyclic compound that features a quinazoline core substituted with triazolopyrimidine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the triazolopyrimidine ring followed by its coupling with the quinazoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods focus on maximizing yield, reducing reaction times, and ensuring the reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different aromatic or aliphatic groups into the molecule.

Scientific Research Applications

4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine and quinazoline derivatives, such as:

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 1,2,4-Triazolo[1,5-a]pyrimidine derivatives
  • Quinazoline-based inhibitors

Uniqueness

4,6-Dimethyl-N-(4-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL}pyrimidin-2-YL)quinazolin-2-amine is unique due to its specific substitution pattern and the combination of triazolopyrimidine and quinazoline moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C20H17N9

Molecular Weight

383.4 g/mol

IUPAC Name

4,6-dimethyl-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]quinazolin-2-amine

InChI

InChI=1S/C20H17N9/c1-11-4-5-16-14(8-11)12(2)25-19(27-16)28-18-21-7-6-17(26-18)15-9-22-20-23-10-24-29(20)13(15)3/h4-10H,1-3H3,(H,21,25,26,27,28)

InChI Key

YDFUZCLBGZUROB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C4=C(N5C(=NC=N5)N=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.